[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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Overview
Description
(4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is an organotin compound known for its unique structural properties and potential applications in organic electronics. This compound features a benzo[1,2-b:4,5-b’]dithiophene core with thiophene and dodecylthio substituents, making it a promising candidate for use in various optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves the following steps:
Formation of the benzo[1,2-b4,5-b’]dithiophene core: This is achieved through a series of cyclization reactions starting from appropriate thiophene precursors.
Introduction of dodecylthio groups: The thiophene rings are functionalized with dodecylthio groups via nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce sulfone groups, enhancing its electron-withdrawing properties.
Substitution: The trimethylstannane groups can be substituted with other functional groups, allowing for further modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens (e.g., bromine, iodine) and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: The major products are sulfone derivatives of the original compound.
Substitution: The products vary depending on the substituent introduced, but typically include halogenated or organometallic derivatives.
Scientific Research Applications
(4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic cells and organic light-emitting diodes due to its excellent electronic properties.
Material Science: Its unique structural properties make it useful in the synthesis of novel polymeric materials with enhanced electronic and optical characteristics.
Mechanism of Action
The mechanism of action of (4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) involves its interaction with light and other electromagnetic radiation. The compound absorbs light, leading to the excitation of electrons within its molecular structure. These excited electrons can then participate in various chemical reactions, such as electron transfer processes, which are fundamental to its applications in photocatalysis and organic electronics .
Comparison with Similar Compounds
Similar Compounds
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound has similar structural features but with different alkyl substituents, affecting its solubility and electronic properties.
(4,8-Bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): Another variant with different alkyl chains, influencing its application in various optoelectronic devices.
Uniqueness
The uniqueness of (4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) lies in its specific combination of dodecylthio and trimethylstannane groups, which provide a balance of solubility, stability, and electronic properties, making it highly suitable for advanced material applications .
Properties
Molecular Formula |
C48H74S6Sn2 |
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Molecular Weight |
1080.9 g/mol |
IUPAC Name |
[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C42H56S6.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-29-43-37-25-23-35(47-37)39-33-27-31-46-42(33)40(34-28-32-45-41(34)39)36-24-26-38(48-36)44-30-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h23-28H,3-22,29-30H2,1-2H3;6*1H3;; |
InChI Key |
CMMAONAKNRBTBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCCCCCCCCCCCC)[Sn](C)(C)C |
Origin of Product |
United States |
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